molecular formula C11H12ClNO4 B1623818 Salclobuzic Acid CAS No. 387825-03-8

Salclobuzic Acid

Cat. No.: B1623818
CAS No.: 387825-03-8
M. Wt: 257.67 g/mol
InChI Key: GCVGCXMTCJMBHY-UHFFFAOYSA-N
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Description

Salclobuzic acid is a chemical compound known for its role as an oral absorption promoter. It is used to facilitate the transport of poorly permeable substances across the intestinal barrier.

Properties

IUPAC Name

4-[(4-chloro-2-hydroxybenzoyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c12-7-3-4-8(9(14)6-7)11(17)13-5-1-2-10(15)16/h3-4,6,14H,1-2,5H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVGCXMTCJMBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870344
Record name 4-(4-Chloro-2-hydroxybenzamido)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387825-03-8
Record name Salclobuzic Acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0387825038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SALCLOBUZIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C90DI3OZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of salclobuzic acid typically involves the reaction of 4-chloro-2-hydroxybenzoic acid with butanoic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the isolation of pure this compound .

Chemical Reactions Analysis

Types of Reactions

Salclobuzic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Agricultural Applications

Salclobuzic acid is primarily recognized for its beneficial effects on plant growth and stress tolerance. Its applications in agriculture include:

1.1 Stress Mitigation

  • Drought and Salinity Stress : Research indicates that salicylic acid (SA), a related compound, enhances water use efficiency and mitigates stress in plants. For example, foliar applications of SA have been shown to improve growth and production in cherry tomatoes under salt stress conditions, leading to increased chlorophyll biosynthesis and reduced cell membrane damage .
  • Physiological Improvements : Studies have demonstrated that SA application can enhance photosynthetic activity and antioxidant enzyme production, which are crucial for plant defense against abiotic stresses like drought .

Table 1: Effects of Salicylic Acid on Plant Growth Under Stress Conditions

Plant TypeStress TypeApplication MethodKey Findings
Cherry TomatoSalt StressFoliar SprayIncreased chlorophyll, improved yield
EggplantSalt StressFoliar SprayReduced membrane damage
Mung BeanDroughtSoil ApplicationEnhanced root enzyme activities

1.2 Disease Resistance

This compound may also play a role in enhancing disease resistance in plants. Research has indicated that SA can induce systemic resistance against pathogens when applied to the foliage, leading to increased activity of defense enzymes such as catalase and peroxidase in roots .

Dermatological Applications

In dermatology, this compound is noted for its keratolytic properties, similar to those of salicylic acid. Its applications include:

2.1 Acne Treatment

This compound is effective in treating acne vulgaris due to its ability to reduce sebum secretion and promote exfoliation of the skin . This action helps prevent clogged pores and reduces the severity of acne lesions.

2.2 Chemical Peeling

The compound is utilized in chemical peels for various skin conditions, including melasma and photodamage. It works by loosening intercellular lipids and promoting the shedding of dead skin cells, thereby improving skin texture and appearance .

Table 2: Concentrations of Salicylic Acid Used in Dermatological Treatments

Treatment TypeConcentration (%)Indications
Chemical Peeling30%Acne vulgaris, melasma
Acne Treatment2%Reduces sebum production
Photodamage Treatment50%Improves skin texture

Case Studies

Several studies illustrate the effectiveness of this compound in practical applications:

  • Case Study 1: Cherry Tomato Growth Under Salinity Stress
    A study conducted on cherry tomatoes showed that applying SA at a concentration of 1 mM significantly improved growth metrics under saline conditions, demonstrating the compound's potential as a growth enhancer in challenging environments .
  • Case Study 2: Acne Treatment Efficacy
    A clinical trial involving patients with acne vulgaris found that treatments with salicylic acid significantly decreased lesion counts and improved overall skin condition compared to baseline measurements .

Mechanism of Action

The mechanism of action of salclobuzic acid involves its ability to act as a chaperone for poorly permeable substances. It facilitates the transport of these substances across the intestinal barrier by interacting with specific molecular targets and pathways. The compound enhances the permeability of the intestinal epithelium, allowing for increased absorption of the target substances .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Salclobuzic Acid

This compound is unique in its ability to enhance the oral absorption of poorly permeable substances. Unlike other similar compounds, it specifically targets the intestinal barrier, making it a valuable tool in drug delivery systems. Its unique chemical structure allows for specific interactions with molecular targets, leading to improved bioavailability of orally administered medications .

Biological Activity

Salclobuzic acid, a derivative of salicylic acid, has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a detailed overview of its biological effects, including data tables and findings from various research studies.

Anti-Inflammatory Properties

Study ReferenceCell TypeMechanismKey Findings
RAW 264.7 macrophagesiNOS inhibitionSuppressed iNOS expression at translational level.
Alveolar macrophagesCOX-independent pathwayReduced inflammation markers in response to LPS.
HepG2 cellsNF-κB inhibitionDecreased expression of pro-inflammatory cytokines.

Antioxidative Activity

This compound also exhibits antioxidative properties, acting as a scavenger for reactive oxygen species (ROS). This activity contributes to its protective effects against oxidative stress-related injuries. Studies have shown that this compound can reduce lipid peroxidation and improve cellular resilience under oxidative stress conditions .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound derivatives. A series of tryptamine-salicylate derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). One notable compound, E20 , demonstrated significant inhibition of cell proliferation and induced apoptosis in gastric cancer cells by arresting the cell cycle at the G2/M phase .

Table: Anticancer Activity of this compound Derivatives

Compound NameCancer Cell LineIC50 Value (μM)Mechanism
E20MGC-80312.5Induces apoptosis, inhibits colony formation
E20MCF-715.0Cell cycle arrest at G2/M phase
E20HeLa10.0Down-regulates hexokinase 2 expression

Case Studies

  • Case Study on Inflammatory Bowel Disease (IBD) : A study investigated the effects of this compound on models of IBD. Results indicated a significant reduction in inflammatory markers and improved gut health parameters compared to control groups .
  • Case Study on Acne Treatment : this compound was evaluated for its efficacy against Cutibacterium acnes, the bacteria implicated in acne vulgaris. The compound exhibited enhanced antibacterial properties compared to traditional treatments, suggesting potential use in dermatological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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